molecular formula C8H5BrClFO2 B14040537 Methyl 6-bromo-2-chloro-3-fluorobenzoate

Methyl 6-bromo-2-chloro-3-fluorobenzoate

Cat. No.: B14040537
M. Wt: 267.48 g/mol
InChI Key: LDKRQCUHYCKOHY-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-chloro-3-fluorobenzoate typically involves the esterification of 6-bromo-2-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products Formed

    Substitution: Depending on the substituent introduced, products can include various substituted benzoates.

    Reduction: The major product is 6-bromo-2-chloro-3-fluorobenzyl alcohol.

    Oxidation: The major product is 6-bromo-2-chloro-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 6-bromo-2-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-chloro-3-fluorobenzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-6-chloro-2-fluorobenzoate
  • Methyl 2-bromo-4-chloro-3-fluorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

Methyl 6-bromo-2-chloro-3-fluorobenzoate is unique due to the specific positions of the halogen atoms on the benzene ring, which can influence its reactivity and binding properties. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

methyl 6-bromo-2-chloro-3-fluorobenzoate

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3

InChI Key

LDKRQCUHYCKOHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)F)Br

Origin of Product

United States

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